![molecular formula C18H12BrF3N4O2S2 B2703545 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-00-6](/img/structure/B2703545.png)
3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12BrF3N4O2S2 and its molecular weight is 517.34. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation, inducing apoptosis, and disrupting tumor growth pathways. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-Inflammatory Activity
Given its thioamide and thiadiazole moieties, this compound may exhibit anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Understanding its interactions with immune cells and signaling pathways is crucial for therapeutic development .
Antimicrobial Applications
The trifluoromethyl-substituted benzamide scaffold could contribute to antimicrobial activity. Investigations have focused on its potential as a novel antibiotic or antifungal agent. Structural modifications may enhance its selectivity and potency against specific pathogens .
Neuroprotective Effects
The compound’s unique structure may confer neuroprotective benefits. Studies have examined its ability to mitigate oxidative stress, modulate neurotransmitter systems, and protect neurons from damage. These findings suggest potential applications in neurodegenerative diseases .
Inhibition of Enzymes and Receptors
Researchers have explored the compound’s interactions with enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). Its binding affinity and selectivity profiles could lead to drug discovery efforts targeting specific diseases .
Photophysical Properties
Beyond biological applications, investigations into its photophysical properties (e.g., fluorescence, phosphorescence) have revealed interesting behavior. These properties may find use in materials science, sensors, or imaging applications .
properties
IUPAC Name |
3-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N4O2S2/c19-11-5-3-4-10(8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-7-2-1-6-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWDCLTSNKATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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